

Application Note: Interpreting the Mass Spectrum of Allyl Benzoate

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Compound of Interest

Compound Name: *Allyl benzoate*

Cat. No.: *B1265447*

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Abstract

This document provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of **allyl benzoate**. It includes a summary of its characteristic fragmentation pattern, a detailed experimental protocol for acquiring the mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of the fragmentation pathways. This information is critical for the identification and structural elucidation of **allyl benzoate** in various analytical contexts, including fragrance analysis, polymer chemistry, and metabolomics.

Introduction

Allyl benzoate ($C_{10}H_{10}O_2$) is an ester known for its pleasant cherry or berry-like aroma and is used in the fragrance and flavor industry.[1] Accurate identification of such compounds is crucial in quality control, research, and development. Mass spectrometry, particularly coupled with gas chromatography, is a powerful analytical technique for this purpose.[2] Electron ionization mass spectrometry provides a reproducible fragmentation pattern that serves as a molecular fingerprint. Understanding this fragmentation is key to confident structural assignment. Aromatic esters like **allyl benzoate** exhibit characteristic fragmentation patterns, often dominated by the stable benzoyl cation.[3]

Mass Spectral Data of Allyl Benzoate

The mass spectrum of **allyl benzoate** is characterized by a distinct set of fragment ions. The molecular ion peak is observed, and the base peak corresponds to the highly stable benzoyl cation.

Table 1: Key Fragment Ions in the Mass Spectrum of **Allyl Benzoate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
162	6.7	$[C_{10}H_{10}O_2]^+\bullet$ (Molecular Ion)
106	8.5	$[C_7H_6O_2]^+\bullet$
105	100.0	$[C_7H_5O]^+$ (Benzoyl cation)
77	28.4 - 38.3	$[C_6H_5]^+$ (Phenyl cation)
51	7.6 - 16.9	$[C_4H_3]^+$
39	3.2 - 8.6	$[C_3H_3]^+$ (Propargyl cation)

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Fragmentation Pathway Analysis

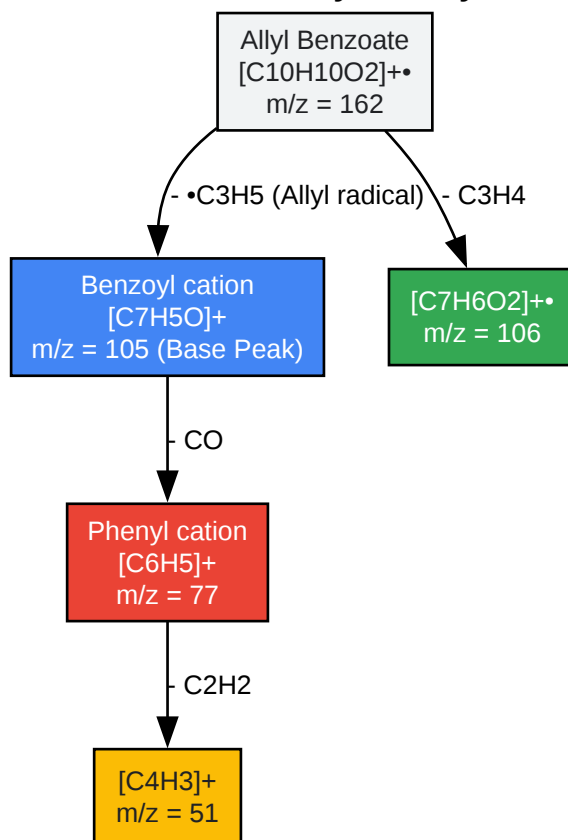
The fragmentation of **allyl benzoate** upon electron ionization begins with the removal of an electron to form the molecular ion (m/z 162). The subsequent fragmentation is driven by the stability of the resulting ions.

The primary fragmentation event is the cleavage of the C-O bond between the carbonyl group and the allyl group (alpha cleavage), leading to the formation of the highly resonance-stabilized benzoyl cation (m/z 105).[\[3\]](#)[\[6\]](#) This ion is the most abundant fragment and is therefore assigned as the base peak.

The benzoyl cation can then lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (m/z 77).[\[6\]](#) Further fragmentation of the phenyl cation can lead to the formation of smaller, less intense ions such as the one at m/z 51. The allyl radical is lost as a neutral fragment in the initial alpha cleavage. Another notable fragment is observed at m/z 106.

The following diagram illustrates the major fragmentation pathways of **allyl benzoate**.

Fragmentation Pathway of Allyl Benzoate



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Caption: Major fragmentation pathways of **allyl benzoate** under electron ionization.

Experimental Protocol: GC-MS Analysis of Allyl Benzoate

This protocol outlines a standard method for the analysis of liquid **allyl benzoate** using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

- Solvent Selection: Choose a volatile organic solvent that is compatible with GC-MS analysis, such as hexane, ethyl acetate, or dichloromethane.^{[2][3]}

- Dilution: Prepare a dilute solution of **allyl benzoate** in the chosen solvent. A typical concentration is approximately 10 µg/mL.^[3] For a pure liquid sample, this can be achieved by serial dilution.
- Vial Transfer: Transfer the final solution to a 1.5 mL or 2 mL glass autosampler vial with a screw top and a PTFE septum.^[7] Ensure there is no particulate matter in the sample; centrifuge or filter if necessary.^{[2][3]}

4.2. Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of a semi-volatile ester like **allyl benzoate**. These may need to be optimized for your specific instrument.

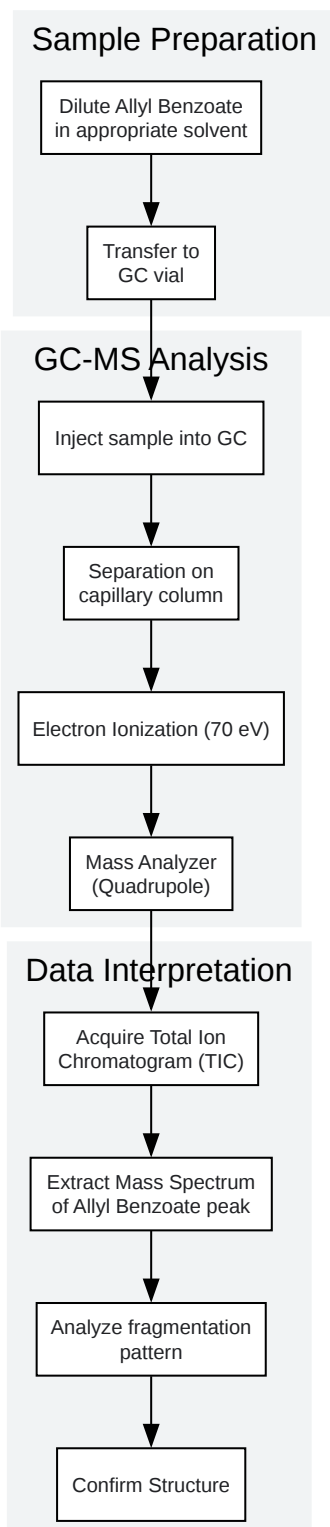
Table 2: Typical GC-MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph (GC)	
Injection Mode	Splitless (for dilute samples) or Split
Injector Temperature	250 °C
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
GC Column	Non-polar (e.g., DB-5ms) or mid-polar capillary column
Oven Temperature Program	Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Final Hold: 5 min at 280 °C
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 35 - 400
Scan Rate	2 scans/second

4.3. Data Acquisition and Analysis Workflow

The following diagram outlines the logical workflow from sample preparation to data interpretation.

GC-MS Analysis Workflow



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Caption: Logical workflow for the GC-MS analysis of **allyl benzoate**.

Conclusion

The mass spectrum of **allyl benzoate** is distinguished by a base peak at m/z 105, corresponding to the stable benzoyl cation, and a detectable molecular ion peak at m/z 162. The fragmentation pattern, including other significant ions at m/z 77 and 51, is consistent with the established principles of ester fragmentation in mass spectrometry. The provided protocol offers a reliable starting point for the GC-MS analysis of **allyl benzoate**, which is essential for its unambiguous identification in complex matrices. This application note serves as a practical resource for researchers and professionals engaged in the analysis of volatile and semi-volatile organic compounds.

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